![molecular formula C9H13NO2 B13587874 4-[(1S)-1-aminoethyl]-2-methoxyphenol CAS No. 1241681-88-8](/img/structure/B13587874.png)
4-[(1S)-1-aminoethyl]-2-methoxyphenol
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Overview
Description
4-[(1S)-1-aminoethyl]-2-methoxyphenol is an organic compound with the molecular formula C9H13NO2 It is a derivative of phenol, featuring an aminoethyl group and a methoxy group attached to the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1S)-1-aminoethyl]-2-methoxyphenol can be achieved through several methods. One common approach involves the reduction of a precursor compound, such as 4-[(1S)-1-nitroethyl]-2-methoxyphenol, using a reducing agent like hydrogen gas in the presence of a catalyst such as palladium on carbon. The reaction is typically carried out under mild conditions, with the temperature maintained around 25-30°C and atmospheric pressure .
Industrial Production Methods
For industrial-scale production, the synthesis may involve more efficient and cost-effective methods. One such method is the catalytic hydrogenation of the nitro precursor in a continuous flow reactor. This approach allows for better control over reaction parameters and higher yields. Additionally, the use of alternative reducing agents, such as sodium borohydride, can be explored to optimize the process .
Chemical Reactions Analysis
Types of Reactions
4-[(1S)-1-aminoethyl]-2-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products Formed
Oxidation: Quinones.
Reduction: Amine derivatives.
Substitution: Nitro, sulfo, and halogenated derivatives.
Scientific Research Applications
4-[(1S)-1-aminoethyl]-2-methoxyphenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic effects, including its role as an antioxidant and its ability to modulate biological pathways.
Mechanism of Action
The mechanism of action of 4-[(1S)-1-aminoethyl]-2-methoxyphenol involves its interaction with specific molecular targets. The compound can act as an antioxidant by scavenging free radicals and reducing oxidative stress. It may also interact with enzymes and receptors, modulating their activities and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-[(1S)-1-aminoethyl]-2-hydroxyphenol: Similar structure but with a hydroxyl group instead of a methoxy group.
4-[(1S)-1-aminoethyl]-2-ethoxyphenol: Similar structure but with an ethoxy group instead of a methoxy group.
4-[(1S)-1-aminoethyl]-2-methylphenol: Similar structure but with a methyl group instead of a methoxy group.
Uniqueness
4-[(1S)-1-aminoethyl]-2-methoxyphenol is unique due to the presence of both an aminoethyl group and a methoxy group on the aromatic ring. This combination of functional groups imparts distinct chemical properties, such as increased solubility in organic solvents and enhanced reactivity in certain chemical reactions. These properties make it a valuable compound for various applications in research and industry .
Biological Activity
4-[(1S)-1-aminoethyl]-2-methoxyphenol, also known as (S)-4-(2-methoxyphenyl)-1-amino-1-ethanol , is a compound of significant interest due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications backed by scientific research.
Basic Information
Property | Value |
---|---|
Molecular Formula | C10H15NO2 |
Molecular Weight | 181.24 g/mol |
IUPAC Name | This compound |
CAS Number | 1241681-88-8 |
Structural Characteristics
The structure of this compound features a methoxy group and an aminoethyl side chain, which contribute to its biological activity through various interactions with biological macromolecules.
Antioxidant Properties
Research indicates that this compound exhibits potent antioxidant activity. It has been shown to increase the levels of intracellular glutathione, a critical antioxidant in cellular defense mechanisms. This property is attributed to its ability to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates the expression of antioxidant proteins .
Enzyme Inhibition
The compound has been investigated for its potential to inhibit various enzymes associated with oxidative stress and inflammation. Studies suggest that it can inhibit lipoxygenase and cyclooxygenase enzymes, which are involved in the inflammatory response . This inhibition could make it a candidate for treating inflammatory diseases.
Anticancer Activity
Preliminary studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, it has shown an IC50 value of approximately 10 μg/mL against pancreatic cancer cells (PANC-1) and gastric carcinoma cells (SNU-16) . The mechanism behind this activity may involve the induction of apoptosis and cell cycle arrest.
Neuroprotective Effects
Emerging research highlights the neuroprotective potential of this compound. Its ability to scavenge free radicals and reduce oxidative stress suggests it could be beneficial in neurodegenerative diseases like Alzheimer's and Parkinson's disease .
Study on Antioxidant Mechanism
In a study investigating the antioxidant capacity of various compounds, this compound was found to significantly reduce lipid peroxidation in neuronal cells exposed to oxidative stress. The study concluded that this compound could serve as a protective agent against oxidative damage in neural tissues.
Evaluation of Anticancer Properties
A comprehensive evaluation of the anticancer properties of this compound revealed that it effectively inhibited tumor growth in vivo. In xenograft models, treatment with this compound resulted in a marked reduction in tumor size compared to controls, suggesting its potential as a therapeutic agent in cancer management .
The biological activities of this compound can be attributed to its interactions with specific molecular targets:
- Antioxidant Mechanism : Activation of Nrf2 leads to increased expression of antioxidant enzymes.
- Enzyme Inhibition : Competitive inhibition at active sites of lipoxygenase and cyclooxygenase.
- Cytotoxic Mechanism : Induction of apoptosis through mitochondrial pathways and modulation of cell cycle regulators.
Properties
CAS No. |
1241681-88-8 |
---|---|
Molecular Formula |
C9H13NO2 |
Molecular Weight |
167.20 g/mol |
IUPAC Name |
4-[(1S)-1-aminoethyl]-2-methoxyphenol |
InChI |
InChI=1S/C9H13NO2/c1-6(10)7-3-4-8(11)9(5-7)12-2/h3-6,11H,10H2,1-2H3/t6-/m0/s1 |
InChI Key |
CCUOPHCFZGJEKT-LURJTMIESA-N |
Isomeric SMILES |
C[C@@H](C1=CC(=C(C=C1)O)OC)N |
Canonical SMILES |
CC(C1=CC(=C(C=C1)O)OC)N |
Origin of Product |
United States |
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